![molecular formula C14H13ClOS B14001044 [2-(Benzenesulfinyl)-1-chloroethyl]benzene CAS No. 61735-45-3](/img/structure/B14001044.png)
[2-(Benzenesulfinyl)-1-chloroethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzenesulfinyl)-1-chloroethyl]benzene: is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)-1-chloroethyl]benzene typically involves the reaction of benzenesulfinyl chloride with 1-chloro-2-phenylethane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Benzenesulfinyl)-1-chloroethyl]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Hydroxide ions, amine, thiolate ions
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Hydroxyethyl, aminoethyl, thioethyl derivatives
Applications De Recherche Scientifique
Chemistry: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The sulfinyl group can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize potential drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfinyl)-1-chloroethyl]benzene involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical entities that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
[2-(Benzenesulfonyl)-1-chloroethyl]benzene: This compound features a sulfonyl group instead of a sulfinyl group, resulting in different chemical reactivity and biological activity.
[2-(Benzenesulfinyl)-1-bromoethyl]benzene: The presence of a bromoethyl group instead of a chloroethyl group alters the compound’s reactivity in substitution reactions.
[2-(Benzenesulfinyl)-1-hydroxyethyl]benzene:
Uniqueness: [2-(Benzenesulfinyl)-1-chloroethyl]benzene is unique due to the presence of both sulfinyl and chloroethyl groups, which confer distinct chemical reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
61735-45-3 |
|---|---|
Formule moléculaire |
C14H13ClOS |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
[2-(benzenesulfinyl)-1-chloroethyl]benzene |
InChI |
InChI=1S/C14H13ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
NYTAKPGFKDTIFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


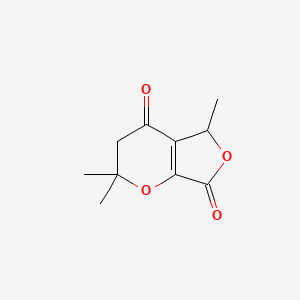
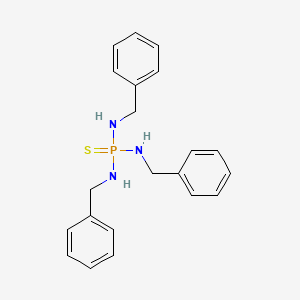

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)


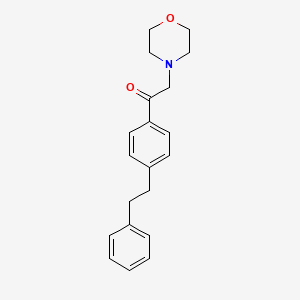
![2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid](/img/structure/B14001011.png)
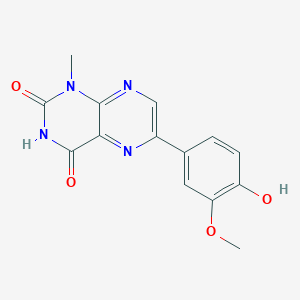
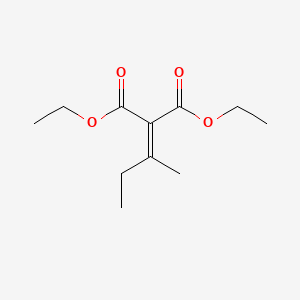
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
